molecular formula C17H11F3N2O2 B4279402 2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B4279402
M. Wt: 332.28 g/mol
InChI Key: BWFJHHJKMAXFMU-UHFFFAOYSA-N
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Description

2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reactionThe reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to alterations in cellular pathways. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide distinguishes it from other chromene derivatives. This group enhances the compound’s stability and biological activity, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-imino-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-3-7-13(12)22-16(23)11-9-10-5-1-4-8-14(10)24-15(11)21/h1-9,21H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFJHHJKMAXFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
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